Ethyl isonicotinate hydrochloride
Overview
Description
Ethyl isonicotinate hydrochloride is an organic compound with the molecular formula C8H10ClNO2. It is a derivative of isonicotinic acid, where the carboxyl group is esterified with ethanol, and the resulting ester is then converted to its hydrochloride salt. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl isonicotinate hydrochloride can be synthesized through the esterification of isonicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The resulting ethyl isonicotinate is then treated with hydrochloric acid to form the hydrochloride salt.
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Esterification Reaction
Reactants: Isonicotinic acid, ethanol
Catalyst: Sulfuric acid
Conditions: Reflux, elevated temperature
Product: Ethyl isonicotinate
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Formation of Hydrochloride Salt
Reactant: Ethyl isonicotinate
Reagent: Hydrochloric acid
Conditions: Room temperature
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and employing efficient separation and purification techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Ethyl isonicotinate hydrochloride undergoes various chemical reactions, including:
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature or slightly elevated temperature
Products: Reduced derivatives such as ethyl isonicotinyl alcohol
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Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives such as isonicotinic acid
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Substitution
Reagents: Various nucleophiles (e.g., amines, thiols)
Products: Substituted derivatives such as ethyl isonicotinyl amine
Scientific Research Applications
Ethyl isonicotinate hydrochloride has a wide range of applications in scientific research, including:
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Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the preparation of coordination compounds and metal-organic frameworks.
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Biology
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological macromolecules.
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Medicine
- Utilized as an intermediate in the synthesis of pharmaceutical compounds.
- Explored for its potential therapeutic properties in treating various diseases.
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Industry
- Applied in the production of agrochemicals and specialty chemicals.
- Used in the formulation of materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl isonicotinate hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of isonicotinic acid, it can act as a ligand for various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Ethyl isonicotinate hydrochloride can be compared with other similar compounds, such as:
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Isonicotinic Acid
- Similar structure but lacks the ethyl ester group.
- Used as a precursor in the synthesis of this compound.
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Ethyl Nicotinate
- Similar ester structure but derived from nicotinic acid instead of isonicotinic acid.
- Used in different pharmaceutical and industrial applications.
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Isonicotinamide
- Similar structure but contains an amide group instead of an ester group.
- Used as an intermediate in the synthesis of various pharmaceuticals.
This compound is unique due to its specific ester and hydrochloride functionalities, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl pyridine-4-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-11-8(10)7-3-5-9-6-4-7;/h3-6H,2H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKMMWHOOOVJCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NC=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40608125 | |
Record name | Ethyl pyridine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58827-14-8 | |
Record name | Ethyl pyridine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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